2,4-Dihydroxybenzylamine

概要

説明

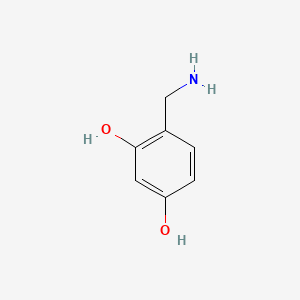

2,4-Dihydroxybenzylamine is a chemical compound known for its unique properties and applications in various fields. It is a derivative of benzylamine, characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the benzene ring. This compound has garnered attention due to its potential as an inhibitor of certain enzymes and its role in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 2,4-dihydroxybenzaldehyde using a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dihydroxybenzaldehyde. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol, to achieve high yields and purity.

化学反応の分析

Types of Reactions: 2,4-Dihydroxybenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Various substituted benzylamines.

科学的研究の応用

Enzyme Inhibition

- Glutathione Reductase Inhibition : 2,4-Dihydroxybenzylamine has been identified as a specific inhibitor of glutathione reductase, an essential enzyme for maintaining intracellular levels of glutathione. Its inhibition occurs rapidly and irreversibly, competing with oxidized glutathione at the active site of the enzyme . This property has implications for research into oxidative stress-related diseases.

- Cellular Effects : Studies have shown that this compound can inhibit DNA polymerase in melanoma cells, affecting DNA replication and cell proliferation. This suggests potential applications in cancer research.

Analytical Chemistry

- Internal Standard in HPLC : The compound is used as an internal standard in high-performance liquid chromatography (HPLC) methods for analyzing various biochemical substances. For instance, it has been employed to enhance the detection accuracy of urinary free metanephrines, aiding in the diagnosis of pheochromocytomas .

- Fluorescence Analysis : It serves as an internal standard for determining catecholamines in biological tissues, showcasing its utility in neurochemical analysis .

Potential Therapeutic Uses

- Oxidative Stress : Research indicates that this compound may have therapeutic potential for diseases associated with oxidative stress due to its role as a glutathione reductase inhibitor . This property positions it as a candidate for developing treatments targeting conditions like neurodegenerative diseases.

- Enzyme Regulation : Its ability to modulate enzyme activity suggests possible applications in drug development aimed at regulating metabolic pathways involved in various diseases.

Case Study 1: Inhibition Mechanism Analysis

A study investigated the mechanism by which this compound inhibits glutathione reductase. The research demonstrated that the compound interacts at two inhibitory sites on the enzyme and that its effects are time-dependent. This study highlighted the compound's potential as a therapeutic agent against oxidative stress-related disorders .

Case Study 2: Biochemical Analysis Method Development

Another significant application involved developing an HPLC method utilizing this compound as an internal standard for vitamin C analysis in plasma samples. This method improved analytical accuracy and reproducibility in biochemical assays .

Summary Table of Applications

作用機序

2,4-Dihydroxybenzylamine exerts its effects primarily through enzyme inhibition. It interacts with the active sites of enzymes, such as glutathione reductase, and disrupts their normal function. This inhibition is often irreversible and involves the formation of a stable complex between the compound and the enzyme. The presence of hydroxyl groups allows for the formation of hydrogen bonds and other interactions that stabilize the inhibitory complex.

類似化合物との比較

3,4-Dihydroxybenzylamine: Another benzylamine derivative with hydroxyl groups at the 3 and 4 positions.

2,3-Dihydroxybenzylamine: A compound with hydroxyl groups at the 2 and 3 positions.

Dopamine: A well-known neurotransmitter with a similar structure but different biological functions.

Uniqueness: 2,4-Dihydroxybenzylamine is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. Its ability to inhibit certain enzymes more effectively than other similar compounds makes it valuable in research and potential therapeutic applications.

生物活性

2,4-Dihydroxybenzylamine (2,4-DHBA) is a compound that has garnered attention for its various biological activities, particularly in the context of enzyme inhibition and plant immunity. This article synthesizes research findings on the biological activity of 2,4-DHBA, highlighting its mechanisms of action, potential therapeutic applications, and implications in plant biology.

2,4-DHBA is primarily recognized as a specific inhibitor of glutathione reductase , an enzyme that plays a crucial role in maintaining intracellular levels of glutathione, a vital antioxidant. Research indicates that 2,4-DHBA inhibits glutathione reductase in a time-dependent manner and through an irreversible mechanism. The inhibition is characterized by:

- Stoichiometric Titration : The interaction between 2,4-DHBA and glutathione reductase does not reverse upon gel-filtration, suggesting a strong binding affinity.

- Competitive Inhibition : 2,4-DHBA competes with oxidized glutathione at the enzyme's active site, indicating its potential to disrupt redox balance within cells .

Enzyme Inhibition Studies

A pivotal study demonstrated that 2,4-DHBA acts as a potent inhibitor of glutathione reductase. The study found that:

- Inhibition Rate : The compound exhibited a significantly faster inhibition rate compared to other known inhibitors.

- Protective Agents : Reducing agents like glutathione were shown to protect the enzyme from the inhibitory effects of 2,4-DHBA .

Plant Immunity Research

In plant biology, 2,4-DHBA has been implicated in enhancing disease resistance. A recent study focused on its role in Camellia sinensis (tea plants), where it was found to function as a bioactive molecule:

- Glycosylation Mechanism : The enzyme UDP-glucosyltransferase UGT95B17 catalyzes the formation of 2,4-DHBA glucoside, which is crucial for storing the compound and enhancing plant immunity.

- Resistance Induction : Exogenous application of 2,4-DHBA improved resistance against pathogens like Pseudomonas camelliae-sinensis, suggesting its potential use in agricultural practices .

Comparative Data Table

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Inhibition of Glutathione Reductase | Irreversible binding at active site | Decreased intracellular glutathione levels |

| Enhancement of Plant Immunity | Glycosylation via UGT95B17 | Increased resistance to pathogens |

| Interaction with Reducing Agents | Competitive inhibition with oxidized glutathione | Protective effect against inhibition |

Implications and Future Directions

The biological activity of 2,4-DHBA presents significant implications for both pharmacology and agriculture. Its role as an inhibitor of glutathione reductase suggests potential therapeutic applications in conditions where oxidative stress is a factor. Furthermore, its function in enhancing plant immunity opens avenues for developing natural pesticides or growth enhancers.

特性

IUPAC Name |

4-(aminomethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJYHNCUAZNAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93777-56-1 (mesylate) | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212875 | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63452-56-2 | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-Dihydroxybenzylamine interact with glutathione reductase and what are the downstream effects of this interaction?

A: Unfortunately, the abstract provided doesn't delve into the specific mechanism of interaction between this compound and glutathione reductase. Further research into the full text of the paper [] is necessary to understand how the compound binds to the enzyme, whether it's competitive or non-competitive inhibition, and the specific residues involved.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。